- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730
Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
- 1-Boc-3-Hydroxymethylindole
- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
- N-Boc-3-(hydroxymethyl)indole
- 1-Boc-3-hydroxymethyl-indole
- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 1-N-Boc-indole-3-methanol
- OOVPQKQFSDFRFA-UHFFFAOYSA-N
- BCP26926
- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
- N-Boc-1H-indole-3-methanol
- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
- SY015985
- MFCD05864717
- 11Z-0700
- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
- ALBB-016769
- F2158-2280
- SCHEMBL1520892
- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
- J-524490
- 96551-22-3
- DB-025981
- SB40328
- DTXSID80454365
- CS-W005763
- AB1294
- AKOS005069607
- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864717
- Inchi: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
- InChI Key: OOVPQKQFSDFRFA-UHFFFAOYSA-N
- SMILES: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C
Computed Properties
- Exact Mass: 247.12100
- Monoisotopic Mass: 247.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.5
- XLogP3: 2.4
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: 396°C at 760 mmHg
- Flash Point: 193.3℃
- Refractive Index: 1.553
- PSA: 51.46000
- LogP: 2.91680
- Vapor Pressure: No data available
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF682-1g |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 1g |
174.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF682-5g |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 5g |
457.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF682-250mg |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 250mg |
77CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842959-5g |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 97% | 5g |
521.10 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-1g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 1g |
220.49CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-5g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 5g |
805.64CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-25g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 25g |
3052.95CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-100g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 100g |
10854.94CNY | 2021-05-08 | |
| Matrix Scientific | 043167-500mg |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, >95% |
96551-22-3 | >95% | 500mg |
$102.00 | 2023-09-09 | |
| Matrix Scientific | 043167-1g |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, >95% |
96551-22-3 | >95% | 1g |
$157.00 | 2023-09-09 |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Production Method
Production Method 1
Production Method 2
- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187
Production Method 3
1.2 Reagents: Water
- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives, Organic Letters, 2018, 20(23), 7603-7606
Production Method 4
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
Production Method 5
- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584
Production Method 7
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity, ACS Catalysis, 2020, 10(19), 11567-11577
Production Method 8
- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35, ChemMedChem, 2020, 15(9), 799-807
Production Method 9
- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247
Production Method 10
1.2 Reagents: Water ; 15 min, rt
- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930
Production Method 11
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals, Tetrahedron Letters, 2009, 50(51), 7169-7171
Production Method 12
- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems, Journal of the American Chemical Society, 2005, 127(25), 9251-9254
Production Method 13
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657
Production Method 14
- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives, Russian Chemical Bulletin, 2010, 59(2), 457-462
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- Tert-butyl 3-formyl-1H-indole-1-carboxylate
- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate
- Indole-3-carboxaldehyde
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Suppliers
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Comprehensive Overview of tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS No. 96551-22-3)
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS No. 96551-22-3) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This indole derivative is particularly valued for its role as a versatile intermediate in the development of bioactive molecules. The compound's unique structure, featuring a hydroxymethyl group and a tert-butyl carboxylate moiety, makes it a critical building block for constructing complex heterocyclic frameworks. Its applications span across drug discovery, agrochemicals, and material science, aligning with current trends in sustainable and precision chemistry.
In recent years, the demand for indole-based intermediates like tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate has surged due to their prominence in designing kinase inhibitors and serotonin receptor modulators. Researchers frequently search for "indole derivatives in drug discovery" or "CAS 96551-22-3 applications," reflecting the compound's relevance in targeting neurodegenerative diseases and oncology. The hydroxymethyl functionality further enables facile derivatization, a feature highly sought after in combinatorial chemistry and high-throughput screening platforms.
The synthesis of tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate typically involves multi-step protocols, including protective group strategies to ensure regioselectivity. Modern green chemistry approaches, such as catalytic hydrogenation or enzymatic methods, are increasingly applied to enhance yield and reduce waste—addressing the growing interest in "sustainable synthetic routes for indole compounds." Analytical techniques like HPLC, NMR, and LC-MS are essential for verifying the purity of this compound, a topic often queried as "CAS 96551-22-3 characterization" in academic forums.
From a commercial perspective, tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate is supplied by leading fine chemical manufacturers under stringent quality controls. Its stability under inert conditions and compatibility with common organic solvents (e.g., DMF, THF) make it a practical choice for industrial-scale applications. Searches for "bulk suppliers of indole carboxylates" or "96551-22-3 pricing" highlight its economic significance in the specialty chemicals market.
Future research directions for this compound may explore its utility in photopharmacology or as a precursor for fluorescent probes, areas gaining traction under keywords like "indole-based smart materials." As regulatory frameworks evolve, compliance with REACH and FDA guidelines remains a priority for users, underscoring the need for transparent documentation—frequently searched as "CAS 96551-22-3 safety data."
In summary, tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate exemplifies the intersection of innovation and practicality in modern chemistry. Its adaptability to diverse synthetic pathways and alignment with cutting-edge therapeutic trends ensure its continued prominence in both academic and industrial settings.
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